![molecular formula C12H12N2O2 B5970954 2-methyl-N-(3-pyridinylmethyl)-3-furamide](/img/structure/B5970954.png)
2-methyl-N-(3-pyridinylmethyl)-3-furamide
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Overview
Description
2-methyl-N-(3-pyridinylmethyl)-3-furamide, commonly known as MPF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPF belongs to the class of furamides, which are known for their diverse biological activities.
Scientific Research Applications
MPF has been found to have potential therapeutic applications in various scientific research fields. One of the primary areas of research is in the field of cancer therapy. MPF has been shown to inhibit the growth of cancer cells, particularly breast cancer cells, by inducing apoptosis. Additionally, MPF has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of MPF is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cell proliferation and survival. MPF has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. MPF has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
MPF has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, MPF has been shown to have antioxidant activity, which may be beneficial in reducing oxidative stress and preventing cellular damage. MPF has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPF in lab experiments is its high purity and stability. MPF is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using MPF in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on MPF. One area of research is to further elucidate its mechanism of action, particularly in relation to its anti-cancer and anti-inflammatory properties. Another area of research is to investigate the potential of MPF as a treatment for neurodegenerative diseases. Additionally, research could focus on improving the solubility and bioavailability of MPF to enhance its efficacy in lab experiments and potential therapeutic applications.
Conclusion
In summary, MPF is a chemical compound with potential therapeutic applications in various scientific research fields. Its synthesis method is relatively straightforward, and it has been found to have anti-inflammatory, anti-cancer, antioxidant, and neuroprotective properties. While there are limitations to using MPF in lab experiments, its high purity and stability make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of MPF involves the reaction of 2-methylfuran-3-carboxylic acid with 3-pyridinemethanamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain MPF in high yield and purity.
properties
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(4-6-16-9)12(15)14-8-10-3-2-5-13-7-10/h2-7H,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQADZAALQXQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide |
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